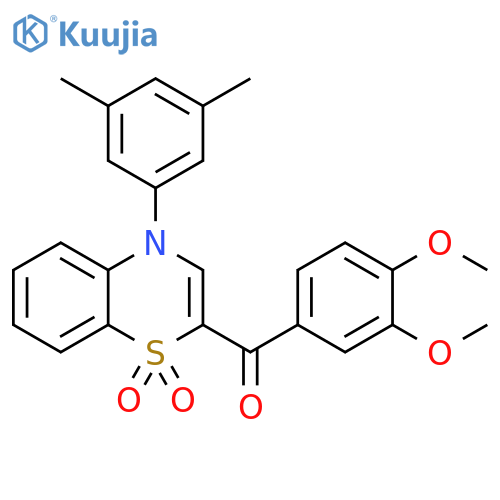

Cas no 1114658-50-2 (2-(3,4-dimethoxybenzoyl)-4-(3,5-dimethylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione)

2-(3,4-dimethoxybenzoyl)-4-(3,5-dimethylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione 化学的及び物理的性質

名前と識別子

-

- (3,4-dimethoxyphenyl)[4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

- 2-(3,4-dimethoxybenzoyl)-4-(3,5-dimethylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione

-

- インチ: 1S/C25H23NO5S/c1-16-11-17(2)13-19(12-16)26-15-24(32(28,29)23-8-6-5-7-20(23)26)25(27)18-9-10-21(30-3)22(14-18)31-4/h5-15H,1-4H3

- InChIKey: QNZVWXOOVPGGII-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC=C(OC)C(OC)=C1)(C1=CN(C2=CC(C)=CC(C)=C2)C2=CC=CC=C2S1(=O)=O)=O

じっけんとくせい

- 密度みつど: 1.295±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 649.2±55.0 °C(Predicted)

- 酸性度係数(pKa): -5.97±0.40(Predicted)

2-(3,4-dimethoxybenzoyl)-4-(3,5-dimethylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3411-6506-10μmol |

2-(3,4-dimethoxybenzoyl)-4-(3,5-dimethylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione |

1114658-50-2 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3411-6506-4mg |

2-(3,4-dimethoxybenzoyl)-4-(3,5-dimethylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione |

1114658-50-2 | 4mg |

$66.0 | 2023-09-10 | ||

| Life Chemicals | F3411-6506-5mg |

2-(3,4-dimethoxybenzoyl)-4-(3,5-dimethylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione |

1114658-50-2 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3411-6506-15mg |

2-(3,4-dimethoxybenzoyl)-4-(3,5-dimethylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione |

1114658-50-2 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F3411-6506-25mg |

2-(3,4-dimethoxybenzoyl)-4-(3,5-dimethylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione |

1114658-50-2 | 25mg |

$109.0 | 2023-09-10 | ||

| Life Chemicals | F3411-6506-50mg |

2-(3,4-dimethoxybenzoyl)-4-(3,5-dimethylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione |

1114658-50-2 | 50mg |

$160.0 | 2023-09-10 | ||

| Life Chemicals | F3411-6506-3mg |

2-(3,4-dimethoxybenzoyl)-4-(3,5-dimethylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione |

1114658-50-2 | 3mg |

$63.0 | 2023-09-10 | ||

| A2B Chem LLC | BA64688-10mg |

2-(3,4-dimethoxybenzoyl)-4-(3,5-dimethylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione |

1114658-50-2 | 10mg |

$291.00 | 2024-04-20 | ||

| A2B Chem LLC | BA64688-1mg |

2-(3,4-dimethoxybenzoyl)-4-(3,5-dimethylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione |

1114658-50-2 | 1mg |

$245.00 | 2024-04-20 | ||

| Life Chemicals | F3411-6506-30mg |

2-(3,4-dimethoxybenzoyl)-4-(3,5-dimethylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione |

1114658-50-2 | 30mg |

$119.0 | 2023-09-10 |

2-(3,4-dimethoxybenzoyl)-4-(3,5-dimethylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione 関連文献

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

2-(3,4-dimethoxybenzoyl)-4-(3,5-dimethylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dioneに関する追加情報

2-(3,4-Dimethoxybenzoyl)-4-(3,5-Dimethylphenyl)-4H-1λ6,4-Benzothiazine-1,1-Dione: A Comprehensive Overview

The compound with CAS No. 1114658-50-2, known as 2-(3,4-dimethoxybenzoyl)-4-(3,5-dimethylphenyl)-4H-1λ6,4-benzothiazine-1,1-dione, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of benzothiazines, which are heterocyclic compounds characterized by a benzene ring fused to a thiazine ring. The presence of multiple substituents, such as the 3,4-dimethoxybenzoyl group and the 3,5-dimethylphenyl group, confers unique chemical properties and functional versatility to this molecule.

Recent studies have highlighted the importance of benzothiazines in drug discovery and materials science. The benzothiazine core of this compound is known for its ability to participate in various chemical reactions, including cyclization and electrophilic substitution. The 3,4-dimethoxybenzoyl substituent adds electron-donating groups to the molecule, enhancing its reactivity and stability under certain conditions. Meanwhile, the 3,5-dimethylphenyl group introduces steric hindrance and hydrophobicity, which can be advantageous in designing bioactive molecules or advanced materials.

One of the most promising applications of this compound lies in its potential as a precursor for synthesizing bioactive agents. Researchers have explored the use of benzothiazines in developing anti-inflammatory drugs due to their ability to inhibit cyclooxygenase enzymes. The dimethoxybenzoyl group in this compound is particularly significant because methoxy groups are known to enhance the bioavailability and pharmacokinetic properties of drugs. Furthermore, the dimethylphenyl substituent can modulate the molecule's lipophilicity, making it more suitable for crossing biological membranes.

In addition to its pharmaceutical applications, this compound has shown potential in materials science. The rigid structure of the benzothiazine ring system makes it an ideal candidate for use in constructing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). The dimethoxybenzoyl group can act as an electron donor, while the dimethylphenyl group can serve as an electron acceptor, creating a charge-transfer complex that is essential for electronic devices.

Recent advancements in synthetic chemistry have also made it possible to produce this compound with higher yields and greater purity. Modern techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to streamline the synthesis process. These methods not only reduce production costs but also minimize environmental impact by reducing waste and energy consumption.

Looking ahead, the future of this compound seems bright with ongoing research exploring its role in green chemistry and sustainable materials development. Scientists are investigating ways to utilize this compound in creating biodegradable polymers and eco-friendly coatings. The combination of its unique chemical structure and functional groups makes it a valuable asset in addressing global challenges such as climate change and resource depletion.

In conclusion, 2-(3,4-dimethoxybenzoyl)-4-(3,5-dimethylphenyl)-4H-1λ6,4-benzothiazine-1,1-dione (CAS No. 1114658-50-2) is a multifaceted compound with vast potential across various fields. Its distinctive chemical properties and functional groups make it an invaluable tool for researchers and industry professionals alike. As advancements in synthetic chemistry continue to unfold, this compound is poised to play a pivotal role in shaping the future of science and technology.

1114658-50-2 (2-(3,4-dimethoxybenzoyl)-4-(3,5-dimethylphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione) 関連製品

- 1805464-67-8(5-(Difluoromethyl)-3-methoxy-4-(trifluoromethyl)pyridine-2-acetic acid)

- 1361907-64-3(3'-Chloro-4'-chloromethyl-3,5-dichloro-biphenyl)

- 2137606-74-5(Imidazo[2,1-b]thiazole-5-methanesulfonamide, N,6-dimethyl-)

- 58983-36-1(SODIUM 2-FORMYL-4-NITROBENZENOLATE)

- 2171929-13-6(3'-methyl-4-azaspirobicyclo2.2.2octane-2,2'-morpholine)

- 1156195-27-5(2-cyclopropyl-1-(3-hydroxypiperidin-1-yl)ethan-1-one)

- 2229495-26-3(2-hydroxy-3-(3-nitro-1H-pyrazol-4-yl)propanoic acid)

- 2248348-14-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-tert-butyl-1H-pyrazole-4-carboxylate)

- 2227742-47-2((3S)-3-hydroxy-3-2-(propan-2-yl)phenylpropanoic acid)

- 1804738-44-0(6-Iodo-4-nitro-3-(trifluoromethoxy)pyridine-2-sulfonyl chloride)